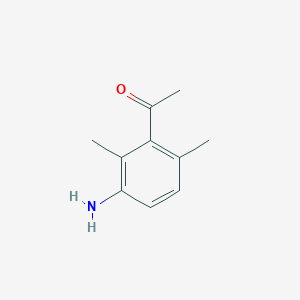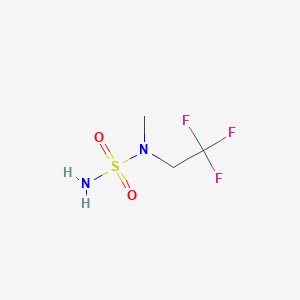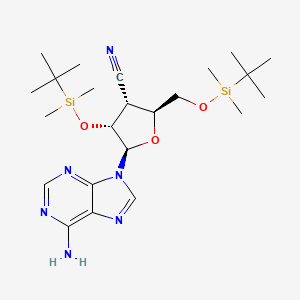
Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside derivative. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position, and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications make it a valuable compound in various scientific research fields, particularly in the synthesis of nucleic acid analogs and other biochemical applications .
Méthodes De Préparation
The synthesis of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps. The starting material is usually adenosine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions .
Analyse Des Réactions Chimiques
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert cyano groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano position.
Deprotection: The silyl protecting groups can be removed using fluoride ions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyl groups.
Applications De Recherche Scientifique
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of nucleic acid analogs and other modified nucleosides, which are important for studying the structure and function of nucleic acids.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and nucleic acid-protein interactions.
Medicine: Modified nucleosides like this one are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the 3’ position can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The silyl protecting groups help in stabilizing the molecule and preventing unwanted side reactions during synthesis .
Comparaison Avec Des Composés Similaires
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- can be compared with other similar compounds, such as:
Adenosine, 2’-deoxy-3’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-: This compound lacks the cyano group at the 3’ position, making it less versatile for certain applications.
Adenosine, 3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-3’-oxo-: This compound has an oxo group at the 3’ position instead of a cyano group, which alters its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
121055-69-4 |
|---|---|
Formule moléculaire |
C23H40N6O3Si2 |
Poids moléculaire |
504.8 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile |
InChI |
InChI=1S/C23H40N6O3Si2/c1-22(2,3)33(7,8)30-12-16-15(11-24)18(32-34(9,10)23(4,5)6)21(31-16)29-14-28-17-19(25)26-13-27-20(17)29/h13-16,18,21H,12H2,1-10H3,(H2,25,26,27)/t15-,16-,18-,21-/m1/s1 |
Clé InChI |
FCYKAECAKOIHFF-BZSOYRFXSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


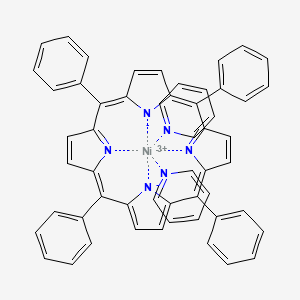
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
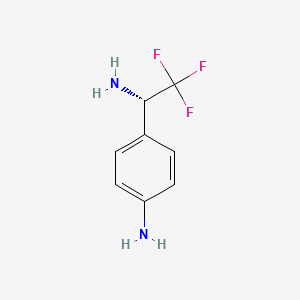
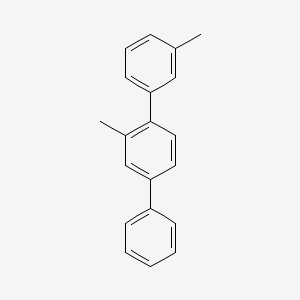
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

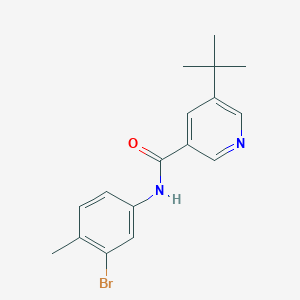
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
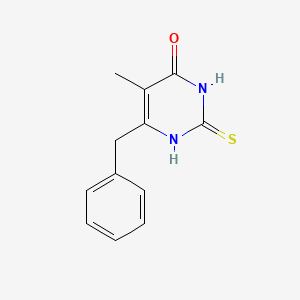
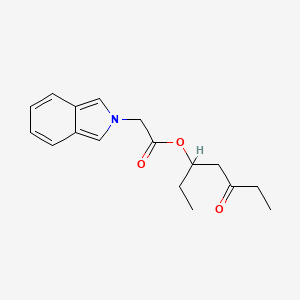
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
